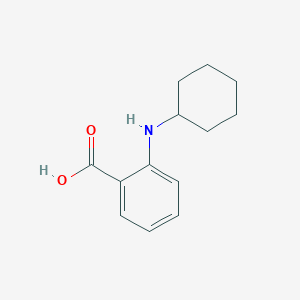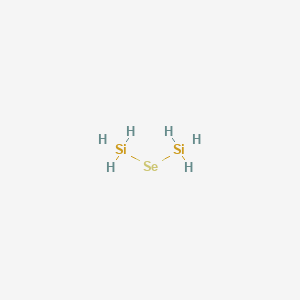
Disilaselenane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilaselenane is a compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research. This compound is a member of the silylene family, which is a group of molecules that contain a silicon atom and a double bond. Disilaselenane is unique among these compounds because it contains a selenium atom in addition to the silicon atom. This gives it a distinct set of properties that make it useful in a variety of research applications.
Mecanismo De Acción
The mechanism of action of disilaselenane is not well understood, but it is believed to involve the transfer of electrons between the silicon and selenium atoms. This transfer of electrons gives the compound its unique reactivity and makes it useful in a variety of research applications.
Efectos Bioquímicos Y Fisiológicos
While disilaselenane has not been extensively studied for its biochemical and physiological effects, it is believed to be relatively non-toxic. This makes it a useful compound for research applications that involve living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of disilaselenane is its reactivity. This makes it useful in a variety of research applications, particularly in catalysis and materials synthesis. However, its reactivity can also be a limitation, as it can make it difficult to handle and store. Additionally, disilaselenane is a relatively new compound, and its properties and limitations are still being studied.
Direcciones Futuras
There are many potential future directions for the study of disilaselenane. One area of research that shows promise is in the development of new catalysts for organic synthesis. Disilaselenane has already been shown to be an effective catalyst for a variety of reactions, and further research could lead to the development of even more efficient catalysts. Additionally, disilaselenane could be used in the synthesis of new materials with unique properties. Continued research in this area could lead to the development of new materials with applications in fields such as electronics and energy storage.
Métodos De Síntesis
Disilaselenane can be synthesized using a variety of methods, but the most common involves the reaction of disilene with selenium. This reaction typically takes place in the presence of a catalyst, such as a transition metal complex. The resulting product is a highly reactive compound that can be used in a variety of research applications.
Aplicaciones Científicas De Investigación
Disilaselenane has a wide range of potential applications in scientific research. One of the most promising is in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions and polymerization reactions. It has also been used in the synthesis of new materials, such as metal-organic frameworks.
Propiedades
Número CAS |
14939-45-8 |
|---|---|
Nombre del producto |
Disilaselenane |
Fórmula molecular |
H6SeSi2 |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
silylselanylsilane |
InChI |
InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |
Clave InChI |
XJRDFEPOYGNZTR-UHFFFAOYSA-N |
SMILES |
[SiH3][Se][SiH3] |
SMILES canónico |
[SiH3][Se][SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



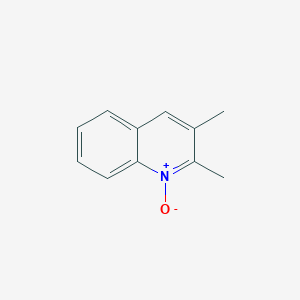
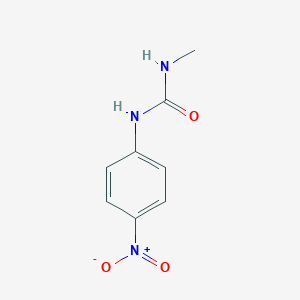
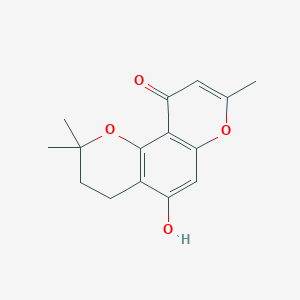
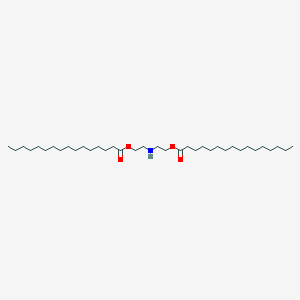
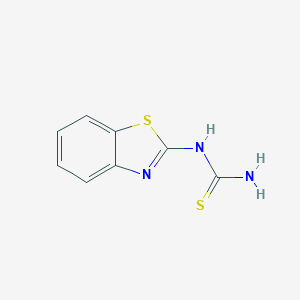
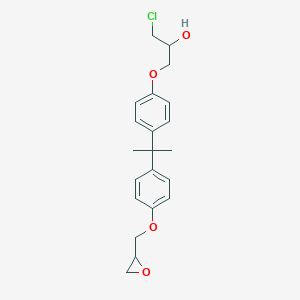
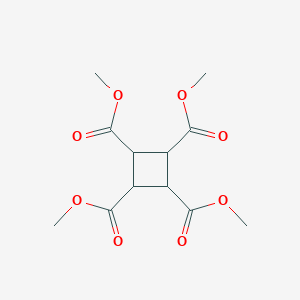


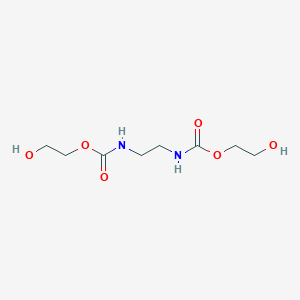
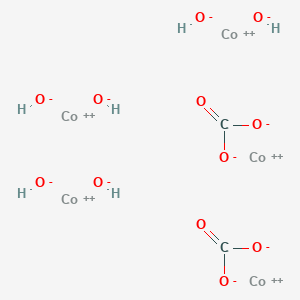
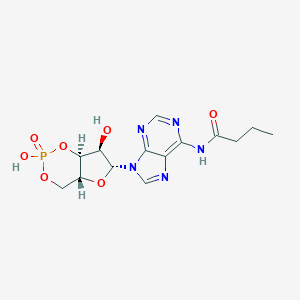
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
